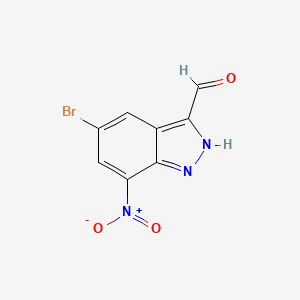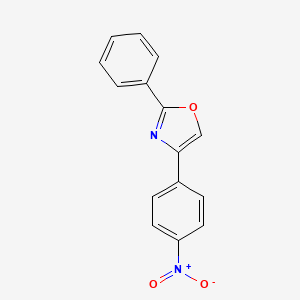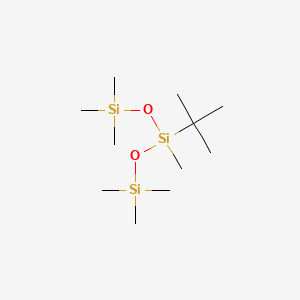
1-(bromomethyl)-3,5-diphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,5-diphenylbenzene is an organic compound with the molecular formula C20H17Br It is a derivative of benzene, where a bromomethyl group is attached to the benzene ring at the 1-position, and two phenyl groups are attached at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3,5-diphenylbenzene typically involves the bromination of 3,5-diphenylbenzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-3,5-diphenylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3,5-diphenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-3,5-diphenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a useful intermediate in organic synthesis. The phenyl groups provide stability and influence the compound’s reactivity by delocalizing electron density through resonance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar structure but lacks the additional phenyl groups.
1-Bromo-2-methylbenzene: Similar bromomethyl group but different substitution pattern on the benzene ring.
3,5-Diphenylbenzyl Alcohol: Precursor to 1-(bromomethyl)-3,5-diphenylbenzene, with a hydroxyl group instead of a bromomethyl group.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
100094-00-6 |
|---|---|
Molekularformel |
C19H15B |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,5-diphenylbenzene |
InChI |
InChI=1S/C19H15Br/c20-14-15-11-18(16-7-3-1-4-8-16)13-19(12-15)17-9-5-2-6-10-17/h1-13H,14H2 |
InChI-Schlüssel |
NHDNIBJXNLUUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Phenylthieno[2,3-b]pyridine](/img/structure/B3044398.png)



![6-[2-(2-Butoxyethoxy)ethoxy]-6-oxohexanoate](/img/structure/B3044404.png)



